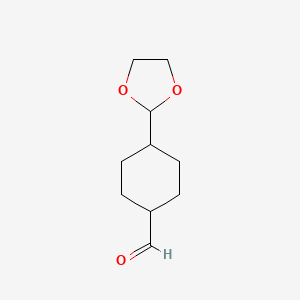

4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde

Description

4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde is a cyclic acetal derivative featuring a cyclohexane backbone with a carbaldehyde group at position 1 and a 1,3-dioxolane ring at position 4. The dioxolane moiety acts as a protecting group, stabilizing the aldehyde functionality during synthetic processes. This compound is primarily utilized in organic synthesis as an intermediate, where protection of the aldehyde is required to prevent undesired reactivity . Its structural rigidity, imparted by the cyclohexane ring, distinguishes it from aromatic analogs, influencing steric and electronic properties critical in reactions such as nucleophilic additions or catalytic reductions.

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWHBXAVFRKPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to formylation to introduce the aldehyde group .

Industrial Production Methods: the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products:

Oxidation: 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carboxylic acid.

Reduction: 4-(1,3-Dioxolan-2-yl)cyclohexane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the dioxolane ring, which increases the electrophilicity of the aldehyde carbon .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde and related compounds:

Reactivity and Stability

- Aldehyde Protection : The 1,3-dioxolane group in the target compound shields the aldehyde from nucleophilic attack, enabling controlled reactivity in multi-step syntheses. In contrast, unprotected cyclohexane-1-carbaldehyde is highly reactive but prone to side reactions like oxidation or aldol condensation.

- Acid Sensitivity : Like other acetals, the dioxolane group is labile under acidic conditions, facilitating deprotection to regenerate the aldehyde. Comparatively, 1,3-dioxane-protected analogs exhibit marginally higher acid stability due to the larger ring size, altering deprotection kinetics .

Research Findings and Data

Computational Insights

For instance, the Lamarckian genetic algorithm might model its binding to enzymes, highlighting the role of the dioxolane group in modulating ligand-receptor interactions .

Biological Activity

4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological testing results, and potential applications.

Synthesis

The synthesis of this compound typically involves the reaction between cyclohexanone and dioxolane derivatives. The method often employs acid-catalyzed reactions to facilitate the formation of the dioxolane ring structure. The resulting compound can be characterized using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

- Antibacterial Activity : Compounds containing dioxolane structures have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Activity : Certain dioxolanes exhibit antifungal properties, particularly against Candida albicans, suggesting their potential use in treating fungal infections .

Antimicrobial Activity

A study conducted on a series of 1,3-dioxolanes synthesized from salicylaldehyde revealed that many derivatives showed promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various compounds are summarized in Table 1 below:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 4 | Staphylococcus aureus | 625 |

| 6 | Pseudomonas aeruginosa | 500 |

| 8 | Candida albicans | 250 |

These results indicate that specific structural modifications in dioxolane derivatives can enhance their biological efficacy.

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Further molecular docking studies are necessary to elucidate the precise interactions at the molecular level .

Case Studies

Several case studies highlight the therapeutic potential of dioxolane derivatives:

- Study on Antibacterial Efficacy : A research team evaluated the antibacterial activity of synthesized dioxolanes against multi-drug resistant strains. Results showed that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics .

- Antifungal Investigations : Another study focused on the antifungal properties of these compounds against clinical isolates of Candida. The findings suggested that some dioxolanes could serve as effective alternatives to conventional antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.